

1-propylfluoranthene molecular weight and formula

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Compound of Interest

Compound Name: 1-Propylfluoranthene

Cat. No.: B15466964

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Technical Guide: 1-Propylfluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the polycyclic aromatic hydrocarbon (PAH) **1-propylfluoranthene**, focusing on its fundamental molecular properties. Due to the limited availability of specific experimental data for this compound in public-access literature, this guide also incorporates general principles and methodologies applicable to the analysis and understanding of fluoranthene derivatives and other PAHs.

Molecular and Physical Data

The essential quantitative data for **1-propylfluoranthene** are summarized below.

Property	Value
Molecular Formula	C19H14
Molecular Weight	242.32 g/mol
IUPAC Name	1-propylfluoranthene
CAS Number	Not available



Note: Specific physical properties such as melting point, boiling point, and density for **1-propylfluoranthene** are not readily available in compiled public databases.

Analytical Characterization: Experimental Protocols

The structural elucidation and identification of **1-propylfluoranthene** would rely on standard analytical techniques employed in organic chemistry. While specific spectra for **1-propylfluoranthene** are not available, the following outlines the general experimental protocols that would be used for its characterization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

- ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For **1-propylfluoranthene**, one would expect to see signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the fluoranthene core, and signals in the aliphatic region (typically 1-3 ppm) for the propyl group protons. The splitting patterns of these signals would reveal the connectivity of the protons.
- 13C NMR Spectroscopy: This method identifies the number of chemically distinct carbon atoms in a molecule. The spectrum of **1-propylfluoranthene** would show a series of signals corresponding to the 19 carbon atoms in its structure. The chemical shifts of these signals would indicate whether the carbons are part of the aromatic system or the alkyl chain.

2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

• Electron Ionization (EI-MS): In a typical EI-mass spectrum of **1-propylfluoranthene**, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (242.32). Fragmentation of the propyl chain would likely be observed, leading to characteristic fragment ions.



Biological Activity and Toxicology of Fluoranthene Derivatives

Specific toxicological studies on **1-propylfluoranthene** are not widely documented. However, as a member of the polycyclic aromatic hydrocarbon (PAH) class, its potential biological activities and toxicological profile can be inferred from the behavior of related compounds.

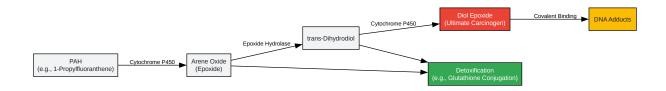
PAHs are known environmental contaminants, and some are recognized as mutagens and carcinogens.[1][2] The toxicity of many PAHs is linked to their metabolic activation in the body. This process, primarily mediated by cytochrome P450 enzymes, can convert the relatively inert PAH molecules into reactive intermediates, such as dihydrodiol epoxides, which can bind to DNA and lead to mutations.[3]

Fluoranthene and its derivatives are of interest due to their widespread presence in the environment.[4] The biological effects of PAHs can include endocrine disruption and developmental toxicity.[2][5]

The general pathway for the metabolic activation of PAHs is a critical area of study in toxicology and drug development, as understanding these mechanisms is key to assessing the risk posed by these compounds.

Metabolic Activation Pathway of PAHs

The following diagram illustrates a generalized metabolic activation pathway for polycyclic aromatic hydrocarbons, which is relevant for understanding the potential biological impact of **1-propylfluoranthene**.



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Caption: Generalized metabolic activation of Polycyclic Aromatic Hydrocarbons (PAHs).



This guide provides a foundational understanding of **1-propylfluoranthene** based on available data and established principles for related compounds. Further experimental research is necessary to fully characterize its specific physical, chemical, and biological properties.

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